N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]tetrazolo[1,5-a]pyridine-6-carboxamide
Description
N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]tetrazolo[1,5-a]pyridine-6-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups
Properties
IUPAC Name |
N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]tetrazolo[1,5-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O2/c21-13(8-1-2-11-17-18-19-20(11)7-8)15-9-4-6-22-12(9)10-3-5-14-16-10/h1-3,5,7,9,12H,4,6H2,(H,14,16)(H,15,21)/t9-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIUAKOIBZVFOP-BXKDBHETSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1NC(=O)C2=CN3C(=NN=N3)C=C2)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1NC(=O)C2=CN3C(=NN=N3)C=C2)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]tetrazolo[1,5-a]pyridine-6-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Oxolane Ring Formation: The oxolane ring can be introduced via nucleophilic substitution reactions, often using epoxides or halohydrins as intermediates.
Tetrazolo[1,5-a]pyridine Synthesis: This can be achieved through cycloaddition reactions involving azides and nitriles.
Amide Formation: The final step involves coupling the carboxylic acid derivative with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be studied for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]tetrazolo[1,5-a]pyridine-6-carboxamide might be investigated for its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]tetrazolo[1,5-a]pyridine-6-carboxamide would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.
DNA/RNA Interaction: The compound might intercalate into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]tetrazolo[1,5-a]pyridine-6-carboxamide: can be compared to other tetrazole-containing compounds, such as tetrazolopyridines and tetrazolopyrimidines.
Pyrazole Derivatives: Compounds like pyrazolyl oxolanes and pyrazolyl carboxamides share structural similarities.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
